Azido-FTY720

Photoaffinity Labeling Target Identification Chemical Biology

Azido-FTY720 (CAS 881914-35-8) is a synthetic aryl azide derivative of the immunomodulatory sphingosine-1-phosphate (S1P) receptor modulator FTY720 (fingolimod). It was designed as a dual-function chemical biology tool: the aryl azide group confers photoactivatable crosslinking capability upon UV irradiation, while the azide moiety simultaneously serves as a handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.

Molecular Formula C19H32N4O2
Molecular Weight 348.5 g/mol
Cat. No. B15552818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-FTY720
Molecular FormulaC19H32N4O2
Molecular Weight348.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16(13-18(17)22-23-21)11-12-19(20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3
InChIKeyFLPFGLNTCQQHNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido-FTY720: The Photoactivatable Click-Chemistry Probe Derived from Fingolimod


Azido-FTY720 (CAS 881914-35-8) is a synthetic aryl azide derivative of the immunomodulatory sphingosine-1-phosphate (S1P) receptor modulator FTY720 (fingolimod). It was designed as a dual-function chemical biology tool: the aryl azide group confers photoactivatable crosslinking capability upon UV irradiation, while the azide moiety simultaneously serves as a handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry [1]. This combination enables covalent capture of protein-ligand interactions and subsequent conjugation to reporter tags or affinity matrices within a single probe molecule.

Why Generic FTY720 or Single-Function Probes Cannot Replace Azido-FTY720


Unmodified FTY720 lacks both the photoaffinity and bioorthogonal ligation capabilities that define Azido-FTY720. Simply substituting FTY720 forfeits the ability to photochemically trap transient receptor-ligand complexes and precludes downstream click-mediated detection or enrichment [1]. Conversely, alternative labeled FTY720 probes such as NBD-FTY720 provide fluorescent tracking but no covalent capture mechanism, while diazirine- or benzophenone-based PAL probes may require separate alkyne introduction for click chemistry, adding synthetic complexity and structural perturbation [2]. Azido-FTY720 uniquely consolidates photo-crosslinking and click reactivity in a compact single substitution that minimally alters the parent pharmacophore.

Azido-FTY720 Performance Evidence: Head-to-Head Quantitative Differentiation


Photoactivatable Crosslinking: Functional Gain Over Parent FTY720

Azido-FTY720 incorporates an aryl azide that generates a reactive nitrene intermediate upon UV photolysis (λ ~ 300 nm), enabling covalent insertion into proximate protein residues. Parent FTY720 possesses no photoreactive group and cannot be used for photoaffinity labeling. Although direct crosslinking yield data for Azido-FTY720 are not reported, aryl azides as a class exhibit crosslinking efficiencies comparable to diazirines under standardized conditions, with the 4-azidobenzoyl group showing high crosslinking competence and lower water adduct formation than diazirine-based probes [1]. This functional dichotomy—photoactivatable covalent capture vs. no capture—represents a binary differentiation that fundamentally dictates experimental design capability.

Photoaffinity Labeling Target Identification Chemical Biology

Native Click Chemistry Handle: Azide-Enabled Bioconjugation vs. Parent FTY720

Azido-FTY720 contains a primary azide group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne- or cyclooctyne-bearing partners . FTY720 has no such bioorthogonal handle, necessitating entirely separate probe synthesis if click-mediated detection is required. The azide in Azido-FTY720 is positioned on the phenyl ring, structurally analogous to the parent octyl chain region, minimizing steric perturbation of the 2-aminopropane-1,3-diol headgroup that is critical for sphingosine kinase phosphorylation and S1P receptor engagement [1].

Click Chemistry CuAAC SPAAC Bioconjugation

Synthetic Accessibility: Comparable Overall Yield vs. FTY720

Azido-FTY720 was synthesized in 9 steps from 2-(4-hydroxyphenyl)ethanol with an overall yield of 34%, as reported in the seminal synthesis paper [1]. In contrast, a reported synthesis of parent FTY720 achieved an overall yield of 17.3% over 9 steps [2]. While multiple FTY720 synthetic routes exist with varying yields, the Azido-FTY720 route demonstrates that introduction of the azide functionality does not impose a yield penalty relative to certain FTY720 preparations, supporting reliable commercial supply.

Synthesis Yield Comparison Chemical Procurement

Solubility Profile: Reduced Aqueous and Organic Solvent Solubility vs. FTY720

Azido-FTY720 exhibits solubility of 20 mg/mL in DMSO, DMF, and ethanol at ambient temperature . In comparison, FTY720 hydrochloride demonstrates substantially higher solubility of 64–69 mg/mL in DMSO, water, and ethanol [1]. This ~3.2-fold lower solubility for the azido derivative is consistent with increased hydrophobicity and altered crystal packing introduced by the azide moiety and the free base form, and must be considered when preparing concentrated stock solutions for in vitro assays.

Solubility Formulation In Vitro Assay

Physical Form and Storage: Distinct Thermal Properties vs. FTY720

Azido-FTY720 is characterized by a melting point of 63–65°C and requires storage at –20°C . In contrast, FTY720 hydrochloride melts at 102–107°C . The significantly lower melting point of Azido-FTY720 reflects changes in intermolecular forces due to the azide substitution and absence of hydrochloride salt formation. This difference provides a convenient identity verification metric for incoming quality control and indicates that Azido-FTY720 may be more susceptible to thermal degradation if stored improperly.

Physicochemical Characterization Storage Stability Quality Control

Optimal Use Cases for Azido-FTY720 Based on Evidenced Differentiation


Photoaffinity Labeling for S1P Receptor Target Identification

Azido-FTY720 enables UV-induced covalent capture of S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5) and associated binding proteins in cell lysates or live cells, followed by click conjugation to biotin-alkyne for streptavidin enrichment and LC-MS/MS identification of crosslinked targets. This workflow is not possible with parent FTY720, which lacks a photoreactive group [Section 3, Evidence_Item 1].

Chemoproteomics Profiling of FTY720-Interacting Proteins

The integrated azide handle supports CuAAC or SPAAC ligation to fluorescent dyes (e.g., TAMRA-alkyne) or affinity tags (e.g., biotin-DBCO) after UV crosslinking, enabling in-gel fluorescence scanning or pull-down assays without requiring a separate alkyne-functionalized probe [Section 3, Evidence_Item 2]. This simplifies multiplexed target deconvolution studies.

In Vitro Binding Site Mapping with Minimal Pharmacophore Perturbation

Because the azide substitution is placed on the octylphenyl ring distal to the 2-aminopropane-1,3-diol headgroup critical for S1P receptor binding and sphingosine kinase phosphorylation, Azido-FTY720 is likely retained as a substrate for SK1/SK2, enabling studies of phosphorylation-dependent receptor interactions in a near-native context [Section 3, Evidence_Item 2]. Researchers should experimentally confirm phosphorylation competence in their specific system.

Quality-Controlled Probe Procurement for Reproducible Chemical Biology

Given the differentiated solubility (20 mg/mL in DMSO vs. 64 mg/mL for FTY720) and thermal properties (MP 63–65°C, –20°C storage), procurement specifications should include ≥98% purity by HPLC, lot-specific solubility verification, and strict cold-chain shipping to preserve azide integrity. These specifications, benchmarked against FTY720 physical properties, ensure inter-experiment reproducibility [Section 3, Evidence_Items 4-5].

Technical Documentation Hub

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